molecular formula C14H14FN5 B2916681 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole CAS No. 930395-87-2

8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole

Cat. No.: B2916681
CAS No.: 930395-87-2
M. Wt: 271.299
InChI Key: BDKUPPZIOZIVPN-UHFFFAOYSA-N
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Description

8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound that features a unique structure combining a fluorine atom, a piperazine ring, and a pyrimidoindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole typically involves multi-step reactions starting from readily available precursors. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidoindole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole is unique due to its pyrimidoindole core, which provides distinct chemical and biological properties compared to other fluoroquinolones. Its structure allows for specific interactions with molecular targets, potentially leading to improved efficacy and reduced resistance .

Properties

IUPAC Name

8-fluoro-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5/c15-9-1-2-11-10(7-9)12-13(19-11)14(18-8-17-12)20-5-3-16-4-6-20/h1-2,7-8,16,19H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKUPPZIOZIVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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